molecular formula C12H17O4P B193168 ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid CAS No. 83623-61-4

((4-Phenylbutyl)hydroxyphosphoryl)acetic acid

Cat. No.: B193168
CAS No.: 83623-61-4
M. Wt: 256.23 g/mol
InChI Key: WRXLMKMDSUIHDK-UHFFFAOYSA-N
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Scientific Research Applications

((4-Phenylbutyl)hydroxyphosphoryl)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Used as an impurity standard in the quality control of fosinopril.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

“((4-Phenylbutyl)hydroxyphosphoryl)acetic acid” has been classified with hazard codes Xn, which indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It has risk statements 41-43-48/22, indicating that it may cause eye injuries, may cause skin sensitization, and may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid involves the reaction of 4-phenylbutyl bromide with diethyl phosphite, followed by hydrolysis. The reaction conditions typically include:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

((4-Phenylbutyl)hydroxyphosphoryl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid involves its interaction with biological molecules, particularly enzymes. The compound can act as a competitive inhibitor of certain enzymes, thereby affecting their activity. The molecular targets include enzymes involved in the synthesis of phosphonates and related compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-Phenylbutyl)hydroxyphosphoryl)acetic acid is unique due to its specific structure, which includes a phenylbutyl group attached to a phosphoryl acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c13-12(14)10-17(15,16)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXLMKMDSUIHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518220
Record name [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83623-61-4
Record name 2-[Hydroxy(4-phenylbutyl)phosphinyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83623-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [Hydroxy(4-phenylbutyl)phosphoryl]acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((4-phenylbutyl)hydroxyphosphoryl)acetic acid
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Record name 83623-61-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-phenylbutyl phosphonous acid (0.5 g, 0.002525 mole) in chloroform (10 ml) was added triethylamine (1.16 ml, 0.00833 mole) and the solution was cooled in an ice bath to 0° C. Trimethyl silyl chloride (1.06 ml, 0.00833 mole) was added to the above solution dropwise, followed by bromoacetic acid (0.36 g, 0.00277 mole). The ice bath was removed and the mixture stirred at room temperature for 3 hours and poured into 10% aqueous HCl (30 ml) and crushed ice (20 g). After shaking the mixture in a separatory funnel, the chloroform layer was separated and the aqueous layer extracted with dichloromethane (2×50 ml). The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and the solvents removed on a rotavap. The resulting crude thick oil (0.6 g) was dissolved in 30 ml ether; hexane was added dropwise to get a turbid solution and left at room temperature overnight to complete the crystallization. The resulting product was cooled in the freezer for 12 hours, filtered and the solid was washed very thoroughly with hexane (50 ml), ether (50 ml) and again very thoroughly with hexane (50 ml), ether (50 ml) in that order. The solid was vacuum dried to get 0.5 g (83%) of title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

[Ethoxy(4-phenylbutyl)phosphinyl]acetic acid from Example 1(b), is further saponified by heating with excess sodium hydroxide, acidification and recrystallization of the product from tetrahydrofuran/hexane to obtain [hydroxy(4-phenylbutyl)phosphinyl]acetic acid; m.p. 109.5°-110°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrahydrofuran hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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